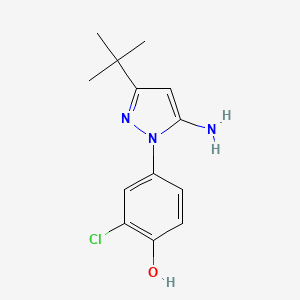
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a tert-butyl group, as well as a chlorophenol moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the amino and tert-butyl groups. The final step involves the chlorination of the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenol moiety can be reduced to form corresponding phenol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom can result in various substituted phenol derivatives.
Scientific Research Applications
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol involves its interaction with specific molecular targets. The amino and tert-butyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the chlorophenol moiety can participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzaldehyde
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol is unique due to the presence of the chlorophenol moiety. This functional group enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the combination of the amino, tert-butyl, and chlorophenol groups imparts distinct biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16ClN3O |
|---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
4-(5-amino-3-tert-butylpyrazol-1-yl)-2-chlorophenol |
InChI |
InChI=1S/C13H16ClN3O/c1-13(2,3)11-7-12(15)17(16-11)8-4-5-10(18)9(14)6-8/h4-7,18H,15H2,1-3H3 |
InChI Key |
DCXHPIQBAWMISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















